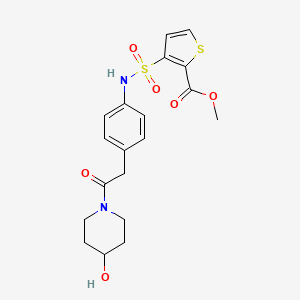

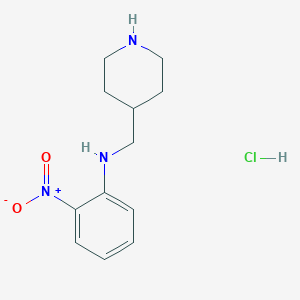

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

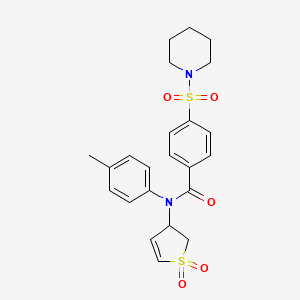

“2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C12H17N3O2·HCl . It is used as a building block in the chemical industry .

Synthesis Analysis

Piperidines, which are part of the structure of “2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) on the nucleophilic aromatic substitution of the nitro group highlights a fundamental reaction type that 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride may undergo or result from. This reaction mechanism is essential for synthesizing various aromatic compounds, including those with potential pharmaceutical applications. Understanding these reactions can aid in the development of new synthetic pathways for related compounds (Pietra & Vitali, 1972).

Environmental and Health Implications of Nitro Compounds

Lin (1986) discusses the significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds. This research underlines the environmental and health concerns related to nitro compounds and their derivatives, which could include the metabolism or transformation products of 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride (Lin, 1986).

Genotoxicity and Carcinogenicity of Aniline Derivatives

Bomhard and Herbold (2005) review the genotoxic activities of aniline and its metabolites, emphasizing the importance of understanding the toxicological profiles of chemical compounds and their derivatives. This is relevant to the safety assessment of 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride and related compounds in various applications, including their potential use in pharmaceuticals (Bomhard & Herbold, 2005).

Nitrous Oxide Emissions and Environmental Impact

Research by Hu et al. (2012) on nitrous oxide emissions from aquaculture provides insight into the environmental impact of nitrogen-containing compounds, which may include derivatives of 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride. Understanding these emissions is crucial for assessing the environmental footprint of chemical processes and compounds (Hu et al., 2012).

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propiedades

IUPAC Name |

2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c16-15(17)12-4-2-1-3-11(12)14-9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUKINGRJHXLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=CC=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)

![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)

![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)

![4-[(Propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B2556482.png)